molecular formula C13H22N2O3 B6281362 tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate CAS No. 2648994-21-0

tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate

Cat. No.: B6281362
CAS No.: 2648994-21-0
M. Wt: 254.3
InChI Key:
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Description

Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and an oxazoline moiety

Preparation Methods

The synthesis of tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxazoline Moiety: The oxazoline ring is introduced via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the piperidine-oxazoline intermediate with tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxazoline moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate include:

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound has a boronate ester group instead of the oxazoline moiety.

    Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: This compound contains an oxadiazole ring instead of the oxazoline ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2648994-21-0

Molecular Formula

C13H22N2O3

Molecular Weight

254.3

Purity

95

Origin of Product

United States

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